2,6-dichloro-N-(morpholin-4-yl)benzamide
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Overview
Description
2,6-dichloro-N-(morpholin-4-yl)benzamide is an organic compound with the molecular formula C11H12Cl2N2O2. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a morpholine ring attached to the amide nitrogen. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(morpholin-4-yl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(morpholin-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an amine would yield a substituted amide.
Hydrolysis: The major products are 2,6-dichlorobenzoic acid and morpholine.
Scientific Research Applications
2,6-dichloro-N-(morpholin-4-yl)benzamide is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-dichloro-N-(piperidin-4-yl)benzamide
- 2,6-dichloro-N-(pyrrolidin-4-yl)benzamide
- 2,6-dichloro-N-(azetidin-4-yl)benzamide
Uniqueness
2,6-dichloro-N-(morpholin-4-yl)benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Properties
IUPAC Name |
2,6-dichloro-N-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c12-8-2-1-3-9(13)10(8)11(16)14-15-4-6-17-7-5-15/h1-3H,4-7H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGGAHVDAJTBQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=C(C=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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